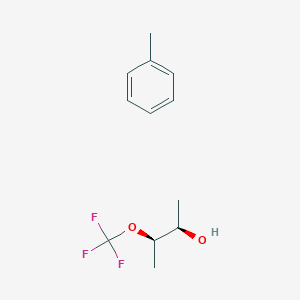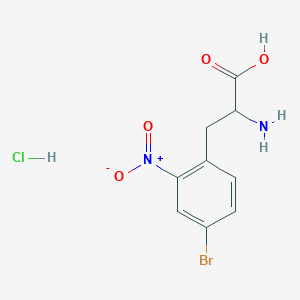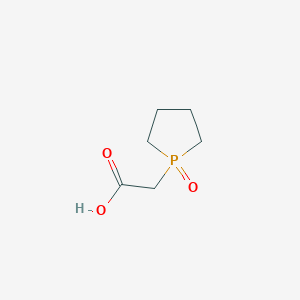
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is a halogenated pyridine derivative This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6-dichloro-5-methylpyridine typically involves the bromination of 2,6-dichloro-5-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methyl group of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding 2,6-dichloro-5-methylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of 2,6-dichloro-5-methylpyridine.
Oxidation: Products include 2,6-dichloro-5-methylpyridine-3-carboxaldehyde and 2,6-dichloro-5-methylpyridine-3-carboxylic acid.
Reduction: The major product is 2,6-dichloro-5-methylpyridine.
科学的研究の応用
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes
作用機序
The mechanism of action of 3-(Bromomethyl)-2,6-dichloro-5-methylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
類似化合物との比較
Similar Compounds
3,4-Bis(bromomethyl)furazan: This compound also contains bromomethyl groups and is used in similar nucleophilic substitution reactions.
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound used in organic synthesis.
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and allows for selective functionalization. The dichloro substitution pattern also provides additional sites for further chemical modifications, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H6BrCl2N |
|---|---|
分子量 |
254.94 g/mol |
IUPAC名 |
3-(bromomethyl)-2,6-dichloro-5-methylpyridine |
InChI |
InChI=1S/C7H6BrCl2N/c1-4-2-5(3-8)7(10)11-6(4)9/h2H,3H2,1H3 |
InChIキー |
OPWRJGHHMXERJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N=C1Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



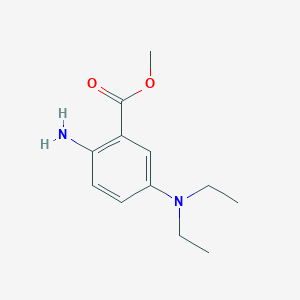
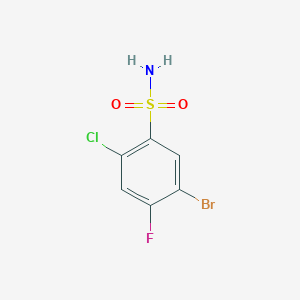
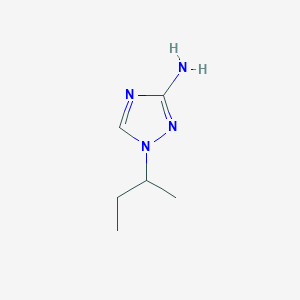
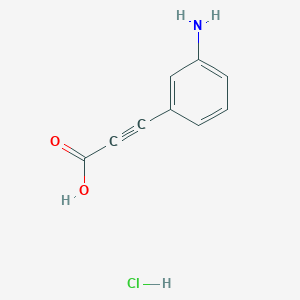
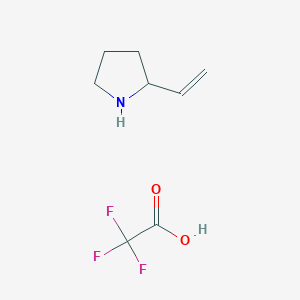
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
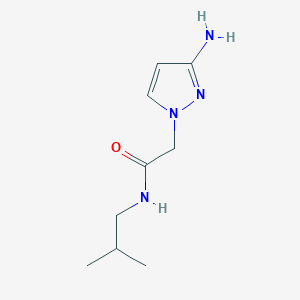
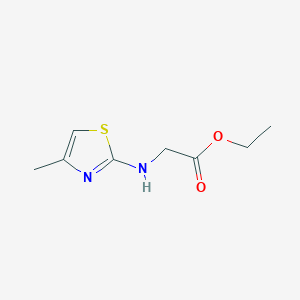

![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)
